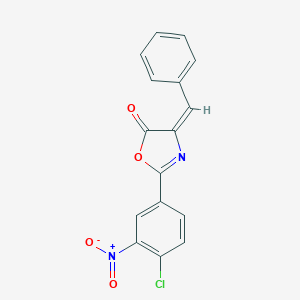
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one, also known as CKN1, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazolone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
作用机制
The mechanism of action of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in the regulation of cell survival and proliferation. In addition, this compound has been shown to activate the tumor suppressor protein p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability and tumor growth. In addition, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is its broad-spectrum activity against various cancer cell lines and microorganisms. In addition, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties and activity against specific cancer types. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, warrants further investigation.
合成方法
The synthesis of 4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitrobenzaldehyde with benzylamine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for large-scale production.
科学研究应用
4-benzylidene-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been widely studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
属性
分子式 |
C16H9ClN2O4 |
|---|---|
分子量 |
328.7 g/mol |
IUPAC 名称 |
(4E)-4-benzylidene-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-6-11(9-14(12)19(21)22)15-18-13(16(20)23-15)8-10-4-2-1-3-5-10/h1-9H/b13-8+ |
InChI 键 |
XTKHJXYDPFNDAQ-MDWZMJQESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)
![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)
